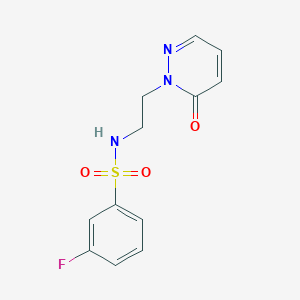

3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

3-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-fluoro substituent on the aromatic ring and a 2-(6-oxopyridazinyl)ethyl group attached to the sulfonamide nitrogen. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides and pyridazinones in enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

3-fluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O3S/c13-10-3-1-4-11(9-10)20(18,19)15-7-8-16-12(17)5-2-6-14-16/h1-6,9,15H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJDKSCZJGAZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazinone Moiety: Starting from a suitable precursor, such as a hydrazine derivative, the pyridazinone ring can be formed through cyclization reactions.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Sulfonamide Formation: The benzenesulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or sulfonamide groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antibiotic Development : Sulfonamides are historically known for their antibacterial properties. 3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide may serve as a scaffold for developing new antibiotics targeting bacterial enzymes involved in folic acid synthesis.

- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor, particularly in metabolic pathways crucial for microbial survival. Studies indicate that sulfonamides can inhibit dihydropteroate synthase, an enzyme essential for bacterial growth.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The fluorine atom may enhance lipophilicity and binding affinity to cancer cell targets, leading to effective inhibition of cell proliferation and induction of apoptosis in various cancer cell lines, such as HeLa and A549 cells.

Biological Research

- Biological Pathway Studies : This compound can be utilized as a probe for studying specific enzyme interactions within biological pathways. Its unique structural features may help elucidate mechanisms of action in cellular processes.

- Pharmacokinetics and Drug Design : The incorporation of fluorine can improve the pharmacokinetic properties of drug candidates, making this compound a valuable tool in drug design efforts aimed at optimizing bioavailability and efficacy.

Industrial Applications

- Agrochemicals : The sulfonamide group is known for its utility in developing herbicides and pesticides. This compound could be explored for applications in agrochemical formulations aimed at enhancing crop protection.

- Specialty Chemicals : The unique chemical structure allows for potential applications in the synthesis of dyes and other specialty chemicals used in various industries.

Case Studies

- Cytotoxicity Studies : A study focusing on structurally related compounds demonstrated significant cytotoxic effects against HeLa cells at concentrations as low as 10 µM. The mechanism involved disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death.

- Enzyme Interaction Studies : Research has shown that similar sulfonamides can effectively inhibit key enzymes involved in bacterial metabolism, providing insights into their potential therapeutic applications against resistant bacterial strains.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Activity Type | Reference Source |

|---|---|---|

| 3-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide | Anticancer | PubChem |

| Other structurally similar sulfonamides | Antibiotic/Enzyme Inhibitor | Various studies reviewed |

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in essential metabolic pathways. The fluorine atom and pyridazinone moiety may enhance binding affinity and specificity to the target enzyme, leading to effective inhibition.

Comparison with Similar Compounds

Key Observations:

In contrast, Compound 5b’s 4-nitrobenzyloxy group introduces strong electron-withdrawing effects, which may alter redox stability and metabolic pathways . The pyridazinone ring in the target compound and Compound 5b provides hydrogen-bonding sites (via the carbonyl group), while Compound 10’s piperidine moiety may enhance solubility and membrane permeability .

Compound 10’s isopropylphenoxyethyl-piperidine chain introduces significant hydrophobicity, which could prolong half-life but limit aqueous solubility .

Biological Activity

3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in cancer treatment.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 363.36 g/mol. It features a sulfonamide group, which is often associated with various biological activities, and incorporates both furan and pyridazine rings, contributing to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. Studies have shown that sulfonamide derivatives can effectively combat bacterial and fungal infections. For instance, related heterocyclic compounds have demonstrated notable antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfonamide A | E. coli | 0.5 µg/mL |

| Sulfonamide B | S. aureus | 0.25 µg/mL |

| This compound | Pending Evaluation | Pending Evaluation |

Anti-inflammatory Activity

Recent studies have identified new derivatives of benzenesulfonamides, including those containing the oxopyridazine moiety, as multi-target anti-inflammatory agents. These compounds have been evaluated for their ability to inhibit key enzymes involved in inflammatory processes, such as carbonic anhydrase, cyclooxygenase (COX-2), and lipoxygenase (5-LOX) .

Table 2: Inhibition of Inflammatory Enzymes by Pyridazine Derivatives

| Compound Name | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Compound C | COX-2 | 15 |

| Compound D | 5-LOX | 20 |

| This compound | Pending Evaluation | Pending Evaluation |

Anticancer Potential

The anticancer activity of compounds similar to this compound has been explored in various studies. For example, certain pyrimidine derivatives have shown significant cytotoxicity against several cancer cell lines, including breast and lung carcinoma cells. The mechanism of action often involves the induction of apoptosis through the activation of caspases .

Case Study: Cytotoxicity Evaluation

In a recent study, a series of pyrimidine derivatives were tested against human cancer cell lines (HT-1080, MCF-7, A-549). The results indicated that some compounds exhibited IC50 values as low as 19.56 µM against HT-1080 cells, highlighting their potential as anticancer agents .

Q & A

Q. How can computational models predict degradation pathways under oxidative stress?

- Methodology :

- Use density functional theory (DFT) to calculate bond dissociation energies.

- Simulate oxidative degradation (e.g., with H2O2) and validate via LC-QTOF-MS. Prioritize stable derivatives for preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.